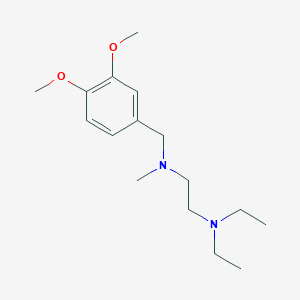![molecular formula C23H30N4O2 B5758434 1-(2-methoxyphenyl)-4-[(4-phenyl-1-piperazinyl)acetyl]piperazine](/img/structure/B5758434.png)
1-(2-methoxyphenyl)-4-[(4-phenyl-1-piperazinyl)acetyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxyphenyl)-4-[(4-phenyl-1-piperazinyl)acetyl]piperazine, also known as MPAP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(2-methoxyphenyl)-4-[(4-phenyl-1-piperazinyl)acetyl]piperazine is not fully understood, but it is believed to act as a modulator of the serotonergic and dopaminergic systems in the brain. It has been shown to increase the release of serotonin and dopamine in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective and anti-tumor effects.
Biochemical and Physiological Effects:
1-(2-methoxyphenyl)-4-[(4-phenyl-1-piperazinyl)acetyl]piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which may contribute to its neuroprotective effects. In addition, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins and have been implicated in a variety of pathological conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2-methoxyphenyl)-4-[(4-phenyl-1-piperazinyl)acetyl]piperazine is that it has been extensively studied in animal models, and its effects have been well-characterized. This makes it a useful tool for studying the serotonergic and dopaminergic systems in the brain, as well as for investigating potential therapeutic applications. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret some of the results obtained in lab experiments.
Orientations Futures
There are many potential future directions for 1-(2-methoxyphenyl)-4-[(4-phenyl-1-piperazinyl)acetyl]piperazine research. One area of interest is in the development of novel antidepressant and anxiolytic drugs based on the structure of 1-(2-methoxyphenyl)-4-[(4-phenyl-1-piperazinyl)acetyl]piperazine. Another area of interest is in the development of neuroprotective agents for the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Additionally, 1-(2-methoxyphenyl)-4-[(4-phenyl-1-piperazinyl)acetyl]piperazine may have potential applications in the treatment of cancer, either as a standalone therapy or in combination with other drugs. Further research is needed to fully understand the potential therapeutic applications of 1-(2-methoxyphenyl)-4-[(4-phenyl-1-piperazinyl)acetyl]piperazine and to develop new drugs based on its structure.
Méthodes De Synthèse
The synthesis of 1-(2-methoxyphenyl)-4-[(4-phenyl-1-piperazinyl)acetyl]piperazine involves the reaction of 1-(2-methoxyphenyl)piperazine with 4-phenyl-1-piperazineacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography. The yield of 1-(2-methoxyphenyl)-4-[(4-phenyl-1-piperazinyl)acetyl]piperazine can be improved by optimizing the reaction conditions and using higher purity starting materials.
Applications De Recherche Scientifique
1-(2-methoxyphenyl)-4-[(4-phenyl-1-piperazinyl)acetyl]piperazine has been studied for its potential therapeutic applications in a variety of fields, including psychiatry, neurology, and oncology. In psychiatry, 1-(2-methoxyphenyl)-4-[(4-phenyl-1-piperazinyl)acetyl]piperazine has been shown to have antidepressant and anxiolytic effects in animal models. In neurology, it has been studied for its potential neuroprotective effects in models of Parkinson's disease and stroke. In oncology, it has been studied for its potential anti-tumor effects.
Propriétés
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-29-22-10-6-5-9-21(22)26-15-17-27(18-16-26)23(28)19-24-11-13-25(14-12-24)20-7-3-2-4-8-20/h2-10H,11-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGXPPNCARLJLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-(2-chloro-4-nitrophenyl)-2-furoyl]-4-methylpiperidine](/img/structure/B5758367.png)
![N-{[(4-methoxybenzyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5758375.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5758381.png)




![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-furamide](/img/structure/B5758414.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5758440.png)
![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)benzenecarboximidamide](/img/structure/B5758441.png)

